

In-depth Technical Guide to the Spectral Properties of C.I. 61554

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Compound of Interest

Compound Name: Solvent Blue 35

Cat. No.: B095241

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Introduction

C.I. 61554, widely known as **Solvent Blue 35** or Sudan Blue II, is a synthetic anthraquinone dye.[1][2] Its lipophilic nature renders it highly soluble in organic solvents and lipids, while being insoluble in water.[3][4] This property has led to its extensive use in various industrial applications, including the coloring of plastics, lacquers, and hydrocarbon-based solvents.[1][5] In the realm of scientific research, C.I. 61554 is primarily utilized as a histological stain for the detection and visualization of lipids, particularly triglycerides, in tissue samples.[6][7] This guide provides a comprehensive overview of the known spectral properties of C.I. 61554, detailed experimental protocols for its use in lipid staining and for the characterization of its spectral characteristics, and a workflow for its application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. 61554 is presented in Table 1.

Table 1: Physicochemical Properties of C.I. 61554

Property	Value	Reference(s)
Common Names	Solvent Blue 35, Sudan Blue II	[3][6]
CAS Number	17354-14-2	[2]
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₂	[2]
Molecular Weight	350.45 g/mol	[2]
Appearance	Dark blue powder	[8]
Melting Point	120-122 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents	[3][4]

Spectral Properties

C.I. 61554 exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. The exact position and intensity of the absorption and emission bands are influenced by the solvent environment, a phenomenon known as solvatochromism.[9]

UV-Visible Absorption Spectroscopy

The absorption spectrum of C.I. 61554 is characterized by a prominent peak in the long-wavelength visible region. The available data on its absorption maximum (λ_{max}) and molar extinction coefficient (ϵ) are summarized in Table 2. It is important to note that a comprehensive dataset of molar extinction coefficients in various solvents is not readily available in published literature.

Table 2: UV-Visible Absorption Properties of C.I. 61554

Solvent	Absorption Maximum (λ_{max})	Molar Extinction Coefficient (ϵ)	Concentration	Reference(s)
-	652 nm	-	-	[10]
Chloroform	648-652 nm	$\geq 16,000 \text{ L mol}^{-1} \text{ cm}^{-1}$	0.01 g/L	[3]

The solubility of C.I. 61554 in various organic solvents at 20°C is provided in Table 3, which is a crucial consideration for preparing solutions for spectral analysis or staining.

Table 3: Solubility of C.I. 61554 in Organic Solvents at 20°C

Solvent	Solubility (g/L)	Reference(s)
Acetone	13.6	[4]
Butyl Acetate	22.3	[4]
Methylbenzene	86.3	[4]
Dichloromethane	171.3	[4]
Ethyl Alcohol	2.6	[4]

Fluorescence Spectroscopy

Information regarding the fluorescence properties of C.I. 61554, such as its emission maximum and quantum yield, is not extensively documented in scientific literature. The fluorescence of a molecule is highly dependent on its environment, with solvent polarity playing a significant role in the position and intensity of the emission spectrum.[9][11] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission.[11]

Experimental Protocols

Protocol for Lipid Staining in Tissue Sections (Adapted from Sudan Black B protocols)

This protocol is adapted from established methods for Sudan Black B, a dye with similar properties and applications to C.I. 61554, for the histological staining of lipids in frozen tissue sections.[\[12\]](#)[\[13\]](#)

Materials:

- C.I. 61554 (**Solvent Blue 35**) staining solution (e.g., 0.7% w/v in propylene glycol)
- Propylene glycol
- 85% Propylene glycol solution
- Nuclear fast red solution (for counterstaining)
- Glycerin jelly or other aqueous mounting medium
- Formalin (10%) for fixation
- Distilled water
- Microscope slides and coverslips

Procedure:

- Fixation: Fix frozen tissue sections on clean microscope slides using 10% formalin.
- Washing: Gently wash the fixed sections with distilled water.
- Dehydration (optional but recommended): Immerse the slides in two changes of propylene glycol for 5 minutes each.
- Staining: Immerse the slides in the C.I. 61554 staining solution. The incubation time may need to be optimized but can range from 7 minutes with agitation to longer periods.[\[12\]](#) For room temperature staining, a longer incubation of up to 60 minutes may be necessary.[\[13\]](#)
- Differentiation: Transfer the slides to an 85% propylene glycol solution for 3 minutes to remove excess stain.

- Rinsing: Rinse the slides thoroughly in distilled water.
- Counterstaining: Immerse the slides in a nuclear fast red solution for approximately 3 minutes to stain the cell nuclei.
- Final Wash: Wash the slides in tap water followed by a final rinse in distilled water.
- Mounting: Mount the coverslip using an aqueous mounting medium like glycerin jelly.

Expected Results:

- Lipids (including neutral fats, phospholipids, and sterols) will be stained a blue-black color. [\[13\]](#)
- Cell nuclei will be stained red. [\[13\]](#)

Generalized Protocol for Measuring UV-Visible Absorption Spectrum

This protocol outlines the general steps for obtaining the UV-Visible absorption spectrum of C.I. 61554.

Materials:

- C.I. 61554
- Spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO)
- UV-Visible spectrophotometer
- Quartz cuvettes (typically 1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: Prepare a stock solution of C.I. 61554 in the desired solvent. Subsequently, prepare a series of dilutions to find a concentration that gives an absorbance

reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
- **Blank Measurement:** Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
- **Sample Measurement:** Rinse the cuvette with a small amount of the C.I. 61554 solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 400-800 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). If the concentration and path length are known, the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$, where A is absorbance, c is concentration in mol/L, and l is the path length in cm).

Generalized Protocol for Measuring Fluorescence Emission Spectrum and Quantum Yield

This protocol provides a general method for determining the fluorescence properties of C.I. 61554.

Materials:

- C.I. 61554
- Spectroscopic grade solvents
- A reference standard with a known quantum yield (e.g., a well-characterized fluorescent dye that absorbs at a similar wavelength)
- Spectrofluorometer
- UV-Visible spectrophotometer
- Quartz fluorescence cuvettes

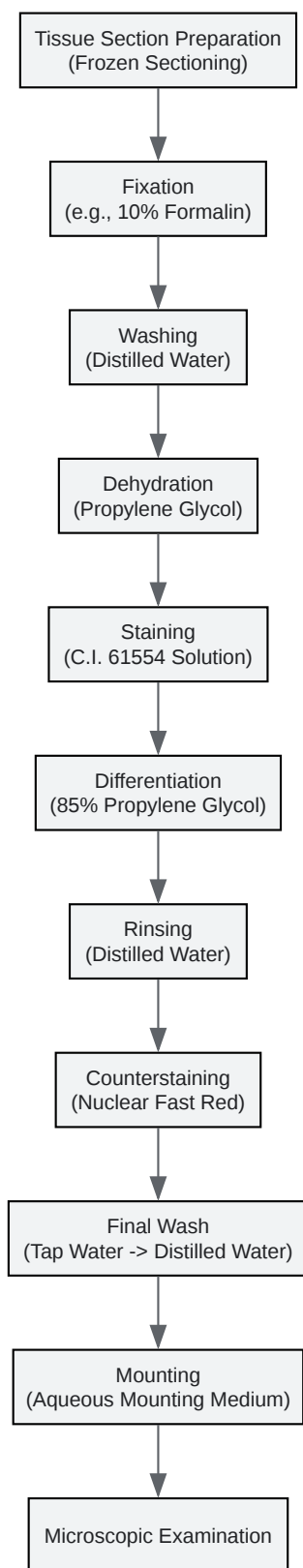
Procedure:

- **Solution Preparation:** Prepare a series of dilute solutions of both C.I. 61554 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally below 0.1) to avoid inner filter effects.
- **Absorption Spectra:** Measure the UV-Visible absorption spectra of all prepared solutions.
- **Fluorescence Emission Spectra:**
 - Set the excitation wavelength of the spectrofluorometer to a wavelength where the dye absorbs strongly.
 - Record the fluorescence emission spectrum for each solution of C.I. 61554 and the reference standard, ensuring the same instrument settings are used for all measurements.
- **Data Analysis:**
 - Integrate the area under the fluorescence emission curve for each spectrum.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both C.I. 61554 and the reference standard.
 - The quantum yield (Φ) of C.I. 61554 can be calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{ref}} * (m_{\text{sample}} / m_{\text{ref}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$
 where:
 - Φ is the quantum yield
 - m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
 - n is the refractive index of the solvent (if the same solvent is used for the sample and reference, this term cancels out)

Mandatory Visualizations

Experimental Workflow for Lipid Staining

The following diagram illustrates the key steps in a typical experimental workflow for staining lipids in tissue sections using C.I. 61554.

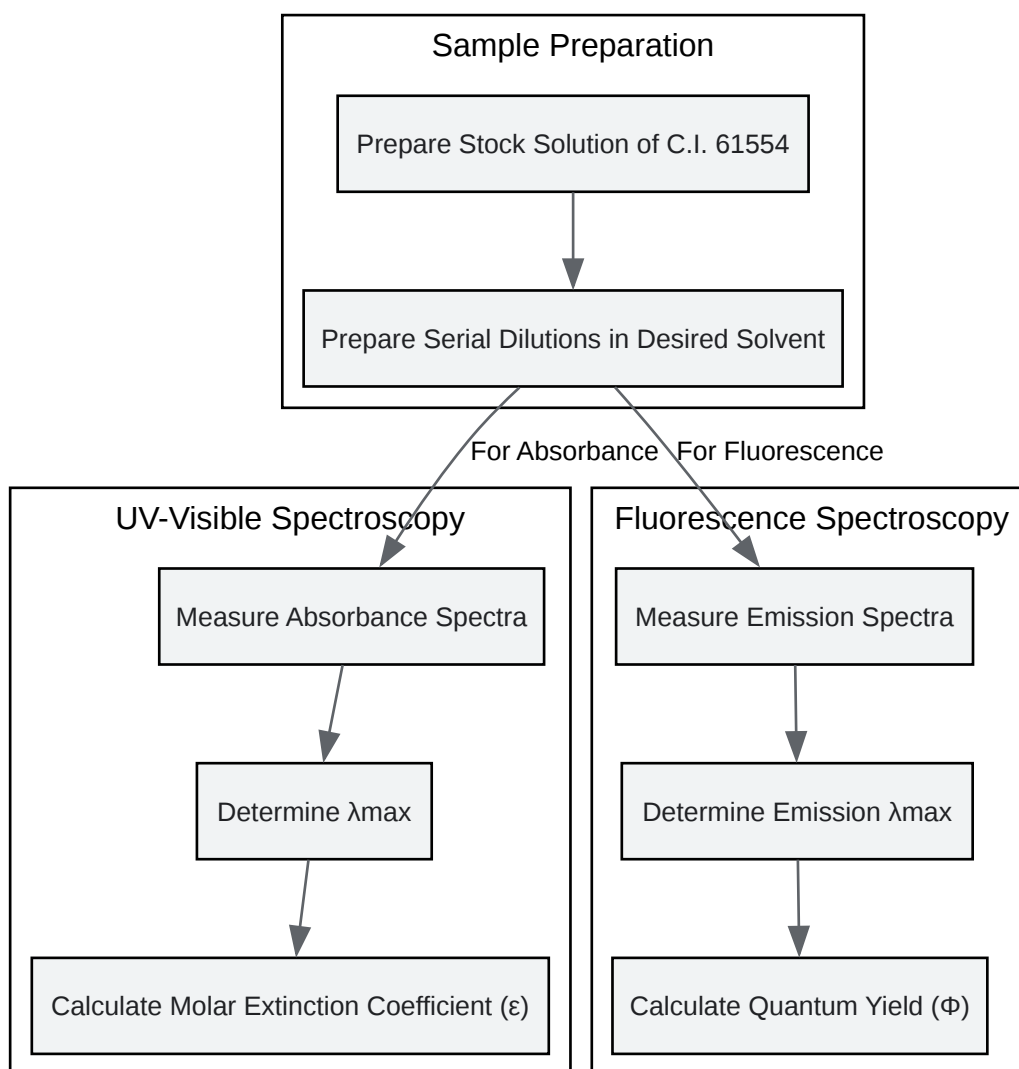


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Caption: Workflow for lipid staining with C.I. 61554.

Logic Diagram for Spectroscopic Analysis

This diagram outlines the logical flow for the comprehensive spectroscopic analysis of C.I. 61554.



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Caption: Logical flow for spectroscopic analysis of C.I. 61554.

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